![molecular formula C28H27NO4S B2967284 3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-ETHYLQUINOLINE CAS No. 899760-39-5](/img/structure/B2967284.png)
3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-ETHYLQUINOLINE
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Overview
Description
3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a dimethylbenzoyl group, an ethoxybenzenesulfonyl group, and an ethyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dimethylbenzoyl Group: The dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethoxybenzenesulfonyl group can be added through sulfonylation using 4-ethoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Ethylation: The ethyl group can be introduced through alkylation using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or receptors, blocking critical biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its anti-malarial properties.
Chloroquine: A well-known anti-malarial drug.
Quinacrine: Another anti-malarial and anti-protozoal agent.
Uniqueness
3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of both the dimethylbenzoyl and ethoxybenzenesulfonyl groups enhances its potential as a multi-targeted therapeutic agent.
Biological Activity
3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-ethylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a quinoline core with various substituents that may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have explored various synthetic routes, including microwave-assisted synthesis, which enhances yield and reduces reaction time compared to traditional methods .
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structures exhibited strong activity against leukemia cell lines, suggesting potential mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5a | SR leukemia | 17 | DNA intercalation |
Compound 6c | Various | <20 | Topoisomerase inhibition |
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have been studied for their antimicrobial effects. The compound's structural features, such as the sulfonyl group, may enhance its interaction with microbial targets. Research indicates that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The SAR analysis has revealed that modifications on the quinoline scaffold significantly affect biological activity. For example, the introduction of electron-donating groups (like ethoxy) enhances solubility and bioavailability, while bulky substituents can improve binding affinity to target proteins .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Animal Models : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-ethylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c1-5-20-8-14-26-24(16-20)28(34(31,32)23-12-10-22(11-13-23)33-6-2)25(17-29-26)27(30)21-9-7-18(3)19(4)15-21/h7-17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGKDXWVHWDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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